![molecular formula C11H15ClSi B14337614 1-(Chloromethyl)-1-phenylsilolane CAS No. 105705-56-4](/img/no-structure.png)
1-(Chloromethyl)-1-phenylsilolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-1-phenylsilolane is an organosilicon compound characterized by a silolane ring substituted with a chloromethyl group and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-1-phenylsilolane can be synthesized through several methods. One common approach involves the reaction of phenylsilane with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction typically proceeds under mild conditions, with the chloromethyl group being introduced via a substitution reaction .
Industrial Production Methods: Industrial production of this compound often involves large-scale chloromethylation reactions. These reactions are carried out in reactors equipped with efficient mixing and temperature control systems to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Chloromethyl)-1-phenylsilolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new carbon-silicon bonds.
Oxidation Reactions: The compound can be oxidized to form silanol derivatives, which are useful intermediates in organic synthesis.
Reduction Reactions: Reduction of this compound can yield silane derivatives with different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.
Major Products Formed:
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of silanol derivatives.
Reduction: Formation of silane derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)-1-phenylsilolane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(Chloromethyl)-1-phenylsilolane involves its ability to undergo nucleophilic substitution reactions. The chloromethyl group acts as an electrophile, attracting nucleophiles to form new bonds. This reactivity is facilitated by the electron-withdrawing effect of the phenyl group, which stabilizes the intermediate formed during the reaction .
Similar Compounds:
1-(Chloromethyl)-1-phenylsilane: Similar structure but lacks the silolane ring, resulting in different reactivity and applications.
1-(Chloromethyl)-1-phenylcyclohexane: Contains a cyclohexane ring instead of a silolane ring, leading to variations in chemical behavior.
Uniqueness: this compound is unique due to its silolane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specialized applications where specific reactivity patterns are required .
Eigenschaften
105705-56-4 | |
Molekularformel |
C11H15ClSi |
Molekulargewicht |
210.77 g/mol |
IUPAC-Name |
1-(chloromethyl)-1-phenylsilolane |
InChI |
InChI=1S/C11H15ClSi/c12-10-13(8-4-5-9-13)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 |
InChI-Schlüssel |
JFJGNFQTJJSJEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC[Si](C1)(CCl)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.